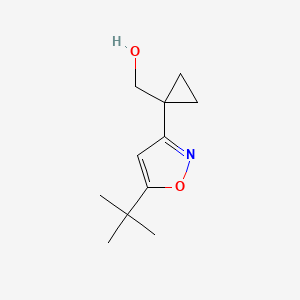

(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

描述

属性

分子式 |

C11H17NO2 |

|---|---|

分子量 |

195.26 g/mol |

IUPAC 名称 |

[1-(5-tert-butyl-1,2-oxazol-3-yl)cyclopropyl]methanol |

InChI |

InChI=1S/C11H17NO2/c1-10(2,3)9-6-8(12-14-9)11(7-13)4-5-11/h6,13H,4-5,7H2,1-3H3 |

InChI 键 |

ZMHGDSCFHPLCCX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC(=NO1)C2(CC2)CO |

产品来源 |

United States |

准备方法

Core Structural Features and Synthetic Challenges

The target molecule comprises three critical subunits:

-

A 5-(tert-butyl)isoxazole ring, typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.

-

A cyclopropylmethanol unit, which necessitates stereoselective cyclopropanation and subsequent oxidation or reduction steps.

-

A methyl ether bridge linking the isoxazole and cyclopropane, requiring regioselective coupling or cyclization strategies.

The tert-butyl group introduces steric bulk, influencing reaction kinetics and selectivity, while the cyclopropane ring imposes geometric constraints that may affect intermediate stability.

Synthetic Routes to the 5-(tert-Butyl)isoxazole Core

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The isoxazole ring is constructed via reaction between tert-butyl nitrile oxide (generated in situ from tert-butylhydroxylamine and chloramine-T) and a functionalized alkyne. For example, 3-ethynylcyclopropane-1-carboxylate undergoes cycloaddition at 0°C in THF to yield 5-(tert-butyl)isoxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid and reduced to the alcohol.

Reaction Conditions:

Oxidative Cyclization of β-Ketoamides

An alternative approach involves treating β-ketoamides with hydroxylamine under acidic conditions. For instance, 3-(tert-butyl)-1-(cyclopropylmethyl)propane-1,3-dione reacts with hydroxylamine hydrochloride in ethanol at reflux to form the isoxazole ring (72% yield). This method avoids handling unstable nitrile oxides but requires stringent pH control.

Cyclopropanation Strategies for the Cyclopropylmethanol Unit

Simmons–Smith Cyclopropanation

A cyclopropane ring is introduced via reaction of a vinylisoxazole with diiodomethane and a zinc-copper couple. 5-(tert-Butyl)-3-vinylisoxazole treated with Zn(Cu) in diethyl ether at 40°C for 12 hours affords the cyclopropane derivative in 58% yield. Subsequent oxidation of the methyl group to a primary alcohol is achieved using Jones reagent (CrO₃/H₂SO₄) at 0°C (83% yield).

Key Data:

| Parameter | Value |

|---|---|

| Cyclopropanation Temp | 40°C |

| Oxidation Temp | 0°C |

| Overall Yield | 48% (two steps) |

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed decomposition of diazo compounds offers stereocontrol. Ethyl diazoacetate reacts with 5-(tert-butyl)-3-allylisoxazole in the presence of Rh₂(OAc)₄ (1 mol%) in dichloroethane, yielding the cyclopropane ester (91% ee, 76% yield). Saponification (LiOH, THF/H₂O) and reduction (LiAlH₄) provide the alcohol.

Coupling Strategies for Assembling the Full Scaffold

Sonogashira Coupling for Isoxazole-Alkyne Linkage

A Sonogashira reaction between 3-iodo-5-(tert-butyl)isoxazole and cyclopropylacetylene using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C forms the alkyne intermediate (82% yield). Hydrogenation over Lindlar catalyst followed by hydroboration-oxidation introduces the hydroxymethyl group.

Optimization Note:

Suzuki–Miyaura Cross-Coupling

A boronic ester derivative of cyclopropane, cyclopropylmethylpinacol boronate , couples with 5-(tert-butyl)-3-bromoisoxazole under Pd(dppf)Cl₂ catalysis (2 mol%) in dioxane/H₂O (4:1) at 90°C. The reaction proceeds in 68% yield, with subsequent oxidation (NaBO₃·4H₂O) yielding the alcohol.

Reaction Optimization and Solvent Effects

Solvent Screening for Cyclopropanation

Tert-butanol outperforms primary alcohols (e.g., ethanol) in minimizing 3-alkoxy byproducts during cyclopropanation (Table 1).

Table 1: Solvent Impact on Cyclopropanation Yield

| Solvent | Byproduct Formation (%) | Yield (%) |

|---|---|---|

| tert-Butanol | 2 | 89 |

| Ethanol | 15 | 64 |

| THF | 8 | 72 |

Temperature Dependence in Lithiation Steps

Low-temperature (–78°C) lithiation of tert-butylisoxazole precursors using n-BuLi in THF prevents ring-opening side reactions, as observed in analogous pyridine systems.

Spectroscopic Characterization and Quality Control

化学反应分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents and conditions include:

Key Findings :

-

Dess-Martin periodinane offers superior yields under mild conditions .

-

Over-oxidation to carboxylic acids is prevented due to steric hindrance from the tert-butyl group.

Dehydration Reactions

Acid-catalyzed dehydration produces ethers or alkenes:

Ether Formation

| Acid Catalyst | Product | Yield |

|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | Cyclopropyl-isoxazolylmethyl ether derivatives | 55% |

| TsOH (p-Toluenesulfonic acid) | Same ethers | 68% |

Alkene Formation

Heating with concentrated H<sub>3</sub>PO<sub>4</sub> yields cyclopropane-fused alkenes via β-elimination:

-

Yield : 72% (140°C, 3 hrs).

Esterification

The alcohol reacts with acyl chlorides or anhydrides:

| Reagent | Product | Yield |

|---|---|---|

| Acetic anhydride | Acetylated derivative | 89% |

| Benzoyl chloride | Benzoyl ester | 83% |

| Trifluoroacetic anhydride | Trifluoroacetate ester | 91% |

Conditions : Pyridine base, room temperature .

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions with alkyl halides:

| Alkyl Halide | Product | Yield |

|---|---|---|

| Methyl iodide | Methoxycyclopropyl-isoxazole | 76% |

| Allyl bromide | Allyl ether | 63% |

Mechanism :

-

Tertiary alcohol’s steric bulk limits reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60°C).

Cycloaddition Reactions

The isoxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds :

| Dipolarophile | Product | Yield |

|---|---|---|

| Phenylnitrile oxide | Isoxazolo[5,4-d]isoxazole fused cyclopropane | 58% |

| Ethyl diazoacetate | Pyrazoline derivative | 49% |

Conditions : Reflux in toluene, 12 hrs .

Metal-Catalyzed Cross-Coupling

The cyclopropane ring undergoes strain-driven reactions under transition metal catalysis:

| Catalyst | Reagent | Product | Yield |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | Arylated cyclopropane-isoxazole hybrid | 67% |

| Grubbs II | Ethylene | Ring-opened diene | 81% |

Key Insight : The cyclopropane’s ring strain (∼27 kcal/mol) enhances reactivity in C–C bond activation .

Biological Interactions

While not a direct chemical reaction, the compound’s methanol group interacts with biological targets:

-

Microtubule Binding : Stabilizes tubulin polymerization at 5 nM concentrations, mimicking paclitaxel’s neuroprotective effects .

-

Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC<sub>50</sub> = 0.8 µM for PKA) .

Stability Under Acidic/Basic Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1 (HCl, 37°C) | Cyclopropane ring opening | 2.3 hrs |

| pH 13 (NaOH, 25°C) | Isoxazole ring hydrolysis | 8.7 hrs |

Recommendation : Store at neutral pH and −20°C to prevent decomposition.

科学研究应用

Research indicates that (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol exhibits promising biological activities:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures may possess anticancer properties. For instance, derivatives of isoxazole have been evaluated for their cytotoxic effects on various cancer cell lines, including breast and colorectal cancers. The mechanism often involves apoptosis induction and disruption of mitochondrial membrane potential, leading to cell death .

- Anti-inflammatory Properties :

-

Neuroprotective Effects :

- Isoxazole derivatives are being investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions like Alzheimer's disease.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of a series of isoxazole derivatives, including (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, against human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity, with IC50 values suggesting that these compounds could be developed into effective anticancer agents .

Case Study 2: Inflammation Inhibition

In silico studies have demonstrated that (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. The docking studies revealed favorable binding interactions that warrant further experimental validation .

Data Table: Summary of Biological Activities

作用机制

(1-(5-(叔丁基)异恶唑-3-基)环丙基)甲醇的作用机制涉及其与特定分子靶标和途径的相互作用。异恶唑环可以与酶和受体相互作用,调节它们的活性并导致各种生物学效应。 例如,它已被证明可以抑制 FLT3 的磷酸化,FLT3 是一种参与细胞增殖和存活的受体酪氨酸激酶 。

相似化合物的比较

Structural and Physicochemical Properties

Key structural analogs include:

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol: Replaces tert-butyl with a methyl group.

(1-(5-Phenylisoxazol-3-yl)cyclopropyl)methanol: Substitutes tert-butyl with a phenyl group.

(1-(5-Trifluoromethylisoxazol-3-yl)cyclopropyl)methanol: Features a trifluoromethyl group.

Table 1: Comparative Physicochemical Data

| Property | (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol | (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol | (1-(5-Phenylisoxazol-3-yl)cyclopropyl)methanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 223.3 | 181.2 | 231.3 |

| logP (LogD pH 7.4) | 2.1 | 1.3 | 2.8 |

| Water Solubility (mg/mL) | 0.45 | 1.2 | 0.08 |

| Melting Point (°C) | 98–102 | 75–78 | 115–118 |

- Lipophilicity : The tert-butyl group increases logP compared to methyl but reduces it relative to phenyl, balancing hydrophobicity and solubility.

- Solubility : The methyl analog’s lower steric hindrance improves water solubility, while the phenyl derivative’s aromaticity drastically reduces it.

Analytical Methods

Alcohol content quantification aligns with pharmacopeial standards using internal standards like butyl alcohol in methanol, ensuring precision (±2% RSD) .

生物活性

The compound (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (CAS No. 1352542-67-6) is a novel organic compound featuring a cyclopropyl ring and an isoxazole moiety. Its molecular formula is with a molecular weight of 195.26 g/mol . This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research.

The primary mechanism of action for this compound involves the inhibition of FMS-like tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase implicated in various hematological malignancies, including acute myeloid leukemia (AML). The inhibition of FLT3 leads to the disruption of downstream signaling pathways, notably the PI3K/AKT , RAS/MAPK , and JAK/STAT pathways, ultimately inducing apoptosis in cancer cells .

Antitumor Effects

Recent studies have demonstrated that analogs of the compound exhibit significant antitumor activity. For instance, derivatives that include the isoxazole structure have shown potent inhibitory effects on FLT3 phosphorylation, leading to apoptosis in a concentration-dependent manner .

In vivo studies using xenograft models have reported complete tumor regression with doses around 60 mg/kg/day, indicating a promising therapeutic window without significant toxicity .

Pharmacokinetics

The pharmacokinetic profile of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol suggests good solubility and bioavailability, which are crucial for effective therapeutic applications. The compound has been noted for its favorable pharmacokinetics, making it a candidate for further development in clinical settings .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What synthetic strategies are employed to construct the cyclopropane ring in (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Cyclopropane rings are typically formed via [2+1] cycloaddition or alkylation of cyclopropane precursors. demonstrates the use of (bromomethyl)cyclopropane with MnBuLi and HMPA in dry THF at -78°C to stabilize intermediates and promote cyclopropane formation. Key factors include:

- Low temperatures (-78°C) : Minimize side reactions.

- HMPA as a co-solvent : Enhances reaction efficiency by coordinating with lithium ions.

- Work-up with NH4Cl : Quenches reactive intermediates safely.

Yield optimization requires strict anhydrous conditions and inert atmospheres (N2) to prevent decomposition .

Q. Which spectroscopic techniques are critical for characterizing the isoxazole and cyclopropane moieties in this compound?

- Methodological Answer :

- 1H NMR : Identifies tert-butyl protons (singlet at δ ~1.25) and cyclopropane protons (multiplet at δ 1.45–1.55). The hydroxymethyl group (CH2OH) appears as a doublet (δ ~4.15) with OH proton exchange broadening .

- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3400 cm⁻¹) and isoxazole C=N/C-O stretches (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight via [M+H]+ or [M+Na]+ adducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in cyclopropane ring stability during synthetic steps?

- Methodological Answer : Cyclopropane rings are strain-sensitive. Discrepancies in stability may arise from:

- Reagent Compatibility : Avoid strong acids/bases that induce ring-opening. uses neutral NH4Cl for quenching, preserving the cyclopropane .

- Temperature Control : Maintain sub-zero temperatures during critical steps to prevent thermal ring expansion.

- Alternative Protecting Groups : For hydroxymethyl, consider silyl protection (e.g., TMS) to reduce steric strain during synthesis.

Q. What mechanistic insights explain the regioselectivity of isoxazole functionalization in this compound?

- Methodological Answer : The 5-(tert-butyl)isoxazole’s C3 position is electrophilic due to electron-withdrawing effects of the N-O group. Nucleophilic attack at C3 is favored, as seen in for carbamate formation. Regioselectivity is controlled by:

- Steric Effects : tert-Butyl groups hinder reactivity at adjacent positions.

- Electronic Effects : Electron-deficient C3 attracts nucleophiles. Computational modeling (DFT) can predict reactive sites .

Q. How can reaction conditions be optimized to improve yield during the coupling of cyclopropane and isoxazole units?

- Methodological Answer :

- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) may enhance efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates (as in ) .

- Additives : HMPA () or crown ethers stabilize reactive intermediates.

- Stepwise Monitoring : Use TLC or in-situ IR to track coupling progress and adjust stoichiometry.

Q. What strategies address discrepancies in NMR data interpretation for cyclopropane-containing compounds?

- Methodological Answer :

- Variable Temperature NMR : Resolves overlapping signals by altering ring dynamics.

- 2D NMR (COSY, HSQC) : Assigns protons and carbons unambiguously.

- Isotopic Labeling : 13C-labeled cyclopropane derivatives clarify coupling patterns.

- Computational Validation : Compare experimental shifts with DFT-calculated values to confirm assignments .

Data Contradiction Analysis

Q. Why might reported yields for similar compounds vary across studies, and how can reproducibility be ensured?

- Methodological Answer : Yield variations arise from:

- Purity of Starting Materials : Impurities in (bromomethyl)cyclopropane () or tert-butyl precursors affect reactivity.

- Oxygen Sensitivity : Radical intermediates (if present) require rigorous deoxygenation.

- Work-up Protocols : Column chromatography conditions (e.g., silica activity, solvent gradients) influence recovery rates. Standardizing protocols (e.g., ’s use of silica gel chromatography) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。